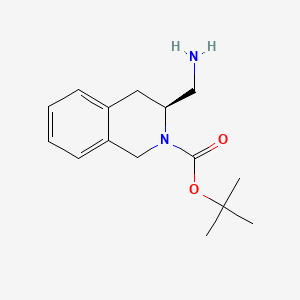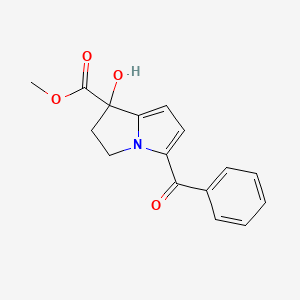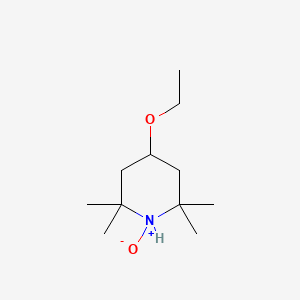
(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline, also known as S-AMDIQ, is a synthetic compound with a wide range of applications in scientific research. It is a chiral compound, with a single chiral center, and is used in asymmetric synthesis and as a chiral building block for drug synthesis. It has been used in a variety of research applications, including organic synthesis, as a model compound for drug discovery, and as a catalyst for asymmetric synthesis. Its unique properties make it a valuable tool in the field of organic chemistry.
Wissenschaftliche Forschungsanwendungen
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, including structures similar to (S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline, have significant pharmacological importance. These compounds exhibit a wide range of biological activities, such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial effects, and more. This comprehensive review suggests isoquinoline derivatives as crucial chemical compounds for developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).
Therapeutic Potential of Nucleic Acid-Binding Isoquinoline Alkaloids
Isoquinoline alkaloids, which share a core structure with this compound, demonstrate immense pharmacological and biological properties, including potential anticancer properties. The interaction of these alkaloids with nucleic acids is a key area of interest, providing valuable insights into drug design. This review underscores the binding aspects of isoquinoline alkaloids with nucleic acids and their implications for drug design, highlighting the importance of such compounds in therapeutic applications (Bhadra & Kumar, 2012).
Natural Isoquinoline N-oxide Alkaloids and Pharmacological Activities
Research on natural isoquinoline alkaloids and their N-oxides, similar in structure to this compound, has demonstrated confirmed antimicrobial, antibacterial, antitumor, and other activities. This review highlights the significant role of isoquinoline N-oxides alkaloids as a source of leads for drug discovery, emphasizing their potential for developing new therapeutic applications (Dembitsky et al., 2015).
Nucleic Acids Binding Strategies of Small Molecules: Lessons from Alkaloids
Alkaloids, including structures resembling this compound, are known for their strong nucleic acid binding abilities, linking them to multiple pharmacological activities. This review focuses on the interaction of isoquinoline and benzophenanthridine alkaloids with nucleic acids, providing insights critical for designing better therapeutics. The molecular aspects of these interactions are essential for the development of effective drugs for many diseases, highlighting the therapeutic potential of isoquinoline derivatives (Basu & Kumar, 2018).
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12-7-5-4-6-11(12)8-13(17)9-16/h4-7,13H,8-10,16H2,1-3H3/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYBOYJWGVDLPU-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,6,7,8-Indolizinetetrol, 6-ethenyloctahydro-, [1S-(1alpha,6alpha,7alpha,8ba,8aba)]- (9CI)](/img/no-structure.png)





![[3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B586696.png)